6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine - 1000340-19-1

6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Catalog Number: EVT-399206
CAS Number: 1000340-19-1
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation Reactions: Condensing appropriately substituted pyridines or pyrroles with various reagents, such as α-halo ketones, malononitrile derivatives, or β-keto esters. []
  • Cyclization Reactions: Utilizing intramolecular cyclization reactions to form the pyrrolo[2,3-b]pyridine core from suitably functionalized precursors. []
  • Substitution Reactions: Introducing substituents onto the pyrrolo[2,3-b]pyridine core via electrophilic or nucleophilic aromatic substitution reactions. []
Chemical Reactions Analysis
  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the pyridine ring toward nucleophilic aromatic substitution reactions, particularly at the 4-position. []
  • Reduction of Nitro Group: The nitro group can be selectively reduced to an amine group, providing a handle for further functionalization, such as amide bond formation or diazotization. []
Applications
  • Material Science: Pyrrolo[2,3-b]pyridines are explored in developing organic materials with potential applications in optoelectronics and organic semiconductors due to their interesting electronic properties. []
  • Chemical Biology: These compounds serve as fluorescent probes for studying biological processes and as ligands for targeting specific proteins or enzymes. [, , ]

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

  • Compound Description: This compound is a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []
  • Relevance: This compound represents a positional isomer of the core pyrrolopyridine scaffold found in 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. Instead of the [2,3-b] fusion pattern, this compound exhibits a [3,2-c] fusion, leading to a different arrangement of the nitrogen atoms within the bicyclic system. []

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound, like the previous example, is also a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []
  • Relevance: This compound shares the same pyrrolo[2,3-b]pyridine core as 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. The key structural difference lies in the presence of a benzylamino substituent at the 4-position instead of the nitro group at the 5-position in the target compound. []

3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This bicyclic ligand was synthesized in situ by condensation of 2-amino-5-methylpyridine with 2-butanone. []

N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine

  • Compound Description: This compound is a pyrrolopyridine derivative with a complex substitution pattern including a nitro group at the 5-position and a phenylsulfonyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. []
  • Relevance: This compound shares the pyrrolo[2,3-b]pyridine core with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine and possesses a nitro group at the same position. The key structural variations include the absence of a methyl group at the 6-position and the presence of bulky substituents at the 1- and 4-positions in this related compound. []

N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

  • Compound Description: This compound is structurally very similar to the previous compound, with the only difference being the presence of a methyl group on the phenylsulfonyl substituent at the 1-position of the pyrrolo[2,3-b]pyridine core. []
  • Relevance: Like the previous compound, this compound also shares the core pyrrolo[2,3-b]pyridine scaffold and the 5-nitro substitution with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. The significant structural difference again lies in the absence of the 6-methyl group and the presence of the large substituents at the 1- and 4-positions of the pyrrolopyridine system. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

  • Compound Description: This compound is the dihydrochloride dihydrate salt of pexidartinib, a tyrosine kinase inhibitor. []

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a nortopsentin analog, a 1H-pyrrolo[2,3-b]pyridine derivative that acts as a cyclin-dependent kinase 1 inhibitor and shows antitumor activity. []
  • Relevance: This compound shares the pyrrolo[2,3-b]pyridine core with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. It lacks the 6-methyl and 5-nitro substituents, and instead features a complex substituent at the 3-position involving a thiazole ring linked to a substituted indole moiety. []

3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is another nortopsentin analog, structurally similar to the previous compound, with the main difference being the absence of the fluoro and methyl groups on the indole moiety. []
  • Relevance: Similar to the previous compound, this nortopsentin analog shares the pyrrolo[2,3-b]pyridine core with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. It lacks the 6-methyl and 5-nitro groups and features the thiazole-linked indole substituent at the 3-position. []

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b] pyridine

  • Compound Description: This compound is another nortopsentin analog, structurally very similar to the two previously mentioned compounds. It differs from compound 7 by the addition of a methyl group on the pyrrole nitrogen and from compound 8 by the presence of a fluorine atom on the indole ring. []
  • Relevance: This nortopsentin analog shares the core pyrrolo[2,3-b]pyridine scaffold with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. Like the previous two compounds, it lacks the 6-methyl and 5-nitro substituents and has the thiazole-indole substituent at the 3-position. []

4-((cis-1-(4-Chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

  • Compound Description: This compound is a potent and selective JAK1 inhibitor. It was discovered through scaffold hopping and structure-activity relationship studies based on known JAK inhibitors. []

N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744)

  • Compound Description: This compound is a BET bromodomain inhibitor with selectivity for the second bromodomain (BD2). It was developed through optimization efforts focusing on improving BD2 selectivity and oral bioavailability. []
  • Relevance: While this compound shares the pyrrolopyridine scaffold, it differs from 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in several ways. The most notable difference is the fusion pattern: ABBV-744 is a pyrrolo[2,3-c]pyridine, unlike the target compound's pyrrolo[2,3-b]pyridine core. This difference in ring fusion leads to a different arrangement of nitrogen atoms in the bicycle. Additionally, ABBV-744 has a more complex substitution pattern, including a carboxamide group at the 2-position, a methyl group at the 6-position, and a large substituted phenyl group at the 4-position. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one

  • Compound Description: This compound is a potent and selective platelet-derived growth factor-beta receptor (PDGF-betaR) inhibitor. Further optimization of this scaffold led to the identification of even more potent derivatives. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivatives

  • Compound Description: This refers to a series of compounds synthesized through modifications of the parent compound 7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one. These modifications aimed to optimize the inhibitory activity against PDGF-betaR. []
  • Relevance: These derivatives retain the core pyrrolo[2,3-b]pyridine scaffold present in 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine and the parent compound, with variations primarily focusing on the substituents on the quinoxaline moiety and the pyrrolopyridine nitrogen. They lack the 6-methyl and 5-nitro substituents found in the target compound. []

(1H-Pyrrolo[2,3-b]pyridine) 7-Azaindole Analogs

  • Compound Description: This refers to a series of 7-azaindole analogs with variations on the phenyl ring of a phenacyl moiety. These compounds were synthesized and evaluated for their acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and antiglycation inhibitory potential. []
  • Relevance: These analogs share the core pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. The structural differences lie in the lack of the 6-methyl and 5-nitro substituents and the presence of a phenacyl moiety linked to the 7-azaindole core in these analogs. []

Pyrrolo[2,3-b]pyridine-4-yl-amines and pyrrolo[2,3-b]pyrimidine-4-yl-amines

  • Compound Description: This refers to broad classes of compounds characterized by an amine substituent at the 4-position of either a pyrrolo[2,3-b]pyridine or a pyrrolo[2,3-b]pyrimidine core. These compounds are described as inhibitors of Janus kinases (JAKs). []
  • Relevance: The pyrrolo[2,3-b]pyridine-4-yl-amines class shares the core pyrrolo[2,3-b]pyridine structure with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. The key difference lies in the presence of an amine group at the 4-position instead of the methyl and nitro groups at the 6- and 5-positions, respectively, in the target compound. []

4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids

  • Compound Description: This describes a series of compounds synthesized as pyrrolopyridine analogs of nalidixic acid, an antibacterial agent. The compounds in this series have a carboxylic acid group at the 5-position and a 4-oxo substituent in the pyrrolo[2,3-b]pyridine core. []
  • Relevance: These compounds share the pyrrolo[2,3-b]pyridine scaffold with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. The structural differences are the presence of a carboxylic acid group at the 5-position instead of a nitro group and a 4-oxo substituent, both of which are absent in the target compound. []

Ethyl 4,11-diamino-1,6,6a,8,9,10-hexahydropyrano[2,3-b]pyrrolo[2,3-f][1,8]naphthyridine-3-carboxylate

  • Compound Description: This compound is an intermediate in the synthesis of a series of pyrano[2,3-b][1,8]naphthyridine and pyrrolo[2,3-f][1,8]naphthyridine derivatives that were evaluated for antimicrobial activity. []
  • Relevance: While this compound contains a pyrrolo[2,3- segment similar to 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, it is further fused with a pyrano and a naphthyridine ring, resulting in a significantly different polycyclic framework compared to the target compound. []

4,11-Diamino-N-(4-cyanophenyl)-1,6,6a,8,9,10-hexahydropyrano[2,3-b]pyrrolo[2,3-f][1,8]naphthyridine-3-carboxamide

  • Compound Description: This compound is a final product in a series of pyrano[2,3-b][1,8]naphthyridine and pyrrolo[2,3-f][1,8]naphthyridine derivatives evaluated for antimicrobial activity. []
  • Relevance: Like the previous compound, although containing a pyrrolo[2,3- segment similar to 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, it is further fused with a pyrano and a naphthyridine ring, creating a considerably different polycyclic structure compared to the target compound. []

3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine (L 745,870)

  • Compound Description: This compound is a selective dopamine D4 receptor antagonist. It is a known tool compound used in studying the role of dopamine D4 receptors. []
  • Relevance: This compound shares the core pyrrolo[2,3-b]pyridine scaffold with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. The structural differences are the absence of the 6-methyl and 5-nitro groups and the presence of a (4-chlorophenyl)piperazinylmethyl substituent at the 3-position. []

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo-[3,4-c]pyridine

  • Compound Description: This compound is a 3,4-pyridinedicarboximide derivative with analgesic activity. Its degradation kinetics have been studied using HPLC methods. []
  • Relevance: This compound, while sharing a pyrrolopyridine framework, differs significantly from 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. It possesses a pyrrolo[3,4-c]pyridine core instead of the [2,3-b] fusion present in the target compound, leading to a different arrangement of nitrogen atoms. Additionally, it has a 6-methyl group, a 4-ethoxy group, and a complex substituted propyl chain at the 2-position, none of which are present in the target compound. []

4-Methoxy-2-(3 (4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

  • Compound Description: This compound is structurally similar to the previous compound, with the main difference being the presence of a methoxy group at the 4-position instead of an ethoxy group. []
  • Relevance: Like the previous compound, although it shares a pyrrolopyridine framework, it possesses a pyrrolo[3,4-c]pyridine core, differing from the [2,3-b] fusion in 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. It also has a 6-methyl group and a complex substituted propyl chain at the 2-position, which are not present in the target compound. []

1-Methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound serves as a starting material in a study investigating the diverse reaction pathways of peracid oxidation on various heterocycles, including pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolopyrazines. []
  • Relevance: This compound shares the core pyrrolo[2,3-b]pyridine structure with 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. The structural differences are the absence of the 6-methyl and 5-nitro groups and the presence of methyl and phenyl substituents at the 1-, 2-, and 3-positions. []

1,7-Dideaza-2′,3′ -dideoxyadenosine

  • Compound Description: This compound is a pyrrolo[2,3-b]pyridine 2′,3′-dideoxyribonucleoside synthesized and studied for its activity against HIV-1 reverse transcriptase. []

6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles

  • Compound Description: This refers to a class of compounds prepared by the cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides with aliphatic thiols. These compounds incorporate various alkyl and aryl substituents and feature a pyrrolo[3,4-c]pyridine core. []
  • Relevance: These compounds, while sharing a pyrrolopyridine framework, differ from 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in their core structure. They are based on a pyrrolo[3,4-c]pyridine core, distinct from the [2,3-b] fusion in the target compound. This difference results in a different arrangement of nitrogen atoms within the bicycle. Further, they possess a distinct substitution pattern compared to the target compound. []

Methyl 4,8-diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylates

  • Compound Description: This describes a class of compounds containing a fused heterocyclic scaffold, pyrrolo[3,4-d]thieno[2,3-b]pyridine, prepared by the cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides with methyl mercaptoacetate. []
  • Relevance: These compounds, while containing a pyrrolopyridine moiety, significantly differ from 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in their overall structure. They feature a pyrrolo[3,4-d]thieno[2,3-b]pyridine core, representing a distinct tricyclic system compared to the bicyclic target compound. They also lack the specific methyl and nitro substituents present in the target compound. []

(6-(1-(5-Fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone

  • Compound Description: This compound is a potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor discovered through scaffold hopping and lead optimization. []

Properties

CAS Number

1000340-19-1

Product Name

6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

IUPAC Name

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-5-7(11(12)13)4-6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10)

InChI Key

DLYUJKUXLFSSDQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C=CNC2=N1)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.